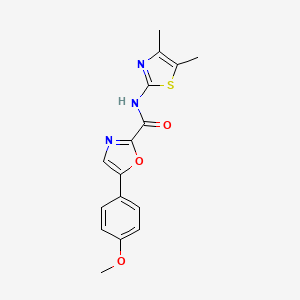
N-(4,5-dimethylthiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethylthiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, commonly referred to as MTT, is a widely used compound in scientific research. MTT is a yellow water-soluble compound that is used as a reagent to measure cell viability and proliferation. It is a tetrazolium salt that is converted into formazan crystals by active mitochondria in viable cells. MTT is a widely used compound in various scientific fields, including biochemistry, molecular biology, and pharmacology.
作用機序
MTT is reduced to formazan by active mitochondria in viable cells. The formazan crystals are insoluble and can be measured spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells in the culture. MTT is not toxic to cells and does not interfere with cell metabolism.
Biochemical and physiological effects:
MTT is a tetrazolium salt that is reduced to formazan by active mitochondria in viable cells. The reduction of MTT to formazan is a redox reaction that involves the transfer of electrons from NADH to MTT. The formazan crystals are insoluble and can be measured spectrophotometrically. MTT is not toxic to cells and does not interfere with cell metabolism.
実験室実験の利点と制限
MTT is a widely used compound in scientific research due to its advantages, including its ease of use, low cost, and high sensitivity. MTT is also compatible with most cell types and can be used in both adherent and non-adherent cells. However, MTT has some limitations, including its inability to distinguish between live and dead cells, its interference with some compounds, and its sensitivity to light.
将来の方向性
MTT is a widely used compound in scientific research, and there are several future directions for its use. One direction is the development of new tetrazolium salts that are more sensitive and specific than MTT. Another direction is the development of new methods for measuring cell viability and proliferation that are more accurate and reliable than MTT. Additionally, MTT can be used in combination with other assays to provide a more comprehensive evaluation of cell viability and proliferation.
合成法
MTT is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride with thiazolyl blue, which is then reacted with methoxyphenyl oxazole carboxylic acid. The final product is purified by recrystallization.
科学的研究の応用
MTT is used to measure cell viability and proliferation in various scientific fields, including biochemistry, molecular biology, and pharmacology. It is widely used in drug discovery, toxicology, and cancer research. MTT is used to evaluate the cytotoxicity of compounds and to determine the optimal concentration of drugs for cell culture experiments. It is also used to measure the effect of drugs on cell proliferation and to evaluate the efficacy of anticancer drugs.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-10(2)23-16(18-9)19-14(20)15-17-8-13(22-15)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXPXJVVSXPJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

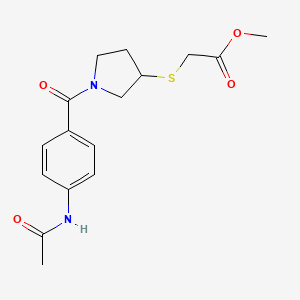

![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2879814.png)
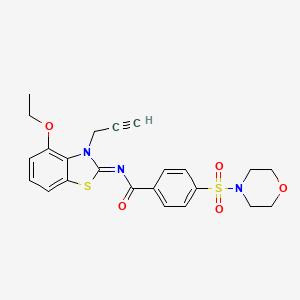
![4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B2879818.png)
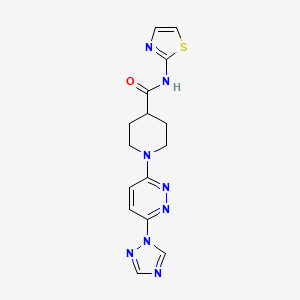
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2879821.png)
![8-(4-ethoxyphenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2879823.png)
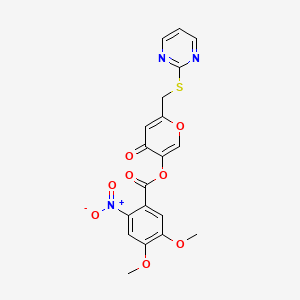
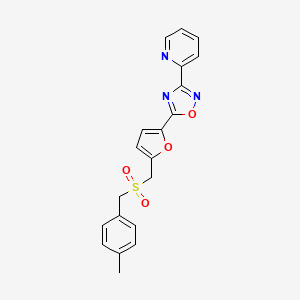
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2879828.png)

